哌啶-4-基-吡啶-4-基-胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

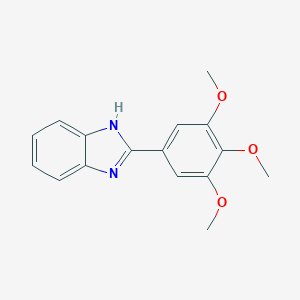

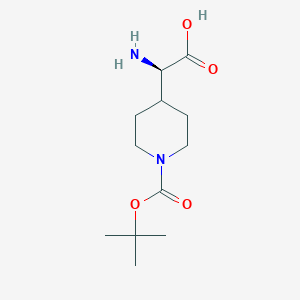

Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride, commonly abbreviated as P4P4ADC, is an organic compound that has been used in a variety of scientific research applications. It is a member of the piperidine family, which is a group of organic compounds composed of a nitrogen atom connected to two methylene groups and two hydrogen atoms. P4P4ADC is a white crystalline solid that is soluble in water and ethanol. It has a molecular weight of 218.09 g/mol and a melting point of 192-194°C.

科学研究应用

Molecular Simulation Methods

Piperidin-4-yl-pyridin-4-yl-amine and its derivatives have been used in molecular simulation methods for describing the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Non-linear Optics

These compounds have potential use in non-linear optics. The dipole moments of the guests in the final models were calculated to illustrate this potential .

Drug Design

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Piperidine Derivatives

Piperidin-4-yl-pyridin-4-yl-amine is used in the synthesis of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological Evaluation of Potential Drugs

The biological evaluation of potential drugs containing piperidine moiety is another application of Piperidin-4-yl-pyridin-4-yl-amine .

Anti-tubercular Activity

Piperidin-4-yl-pyridin-4-yl-amine derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

作用机制

Target of Action

The primary target of Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride interacts with its target, PKB, in an ATP-competitive manner . The compound provides nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction leads to changes in the activity of PKB, affecting its role in growth and survival signaling pathways .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, of which PKB is a key downstream component . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes activation of PKB, which signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The result of the action of Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride is the inhibition of PKB activity, which modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

属性

IUPAC Name |

N-piperidin-4-ylpyridin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;;/h1-2,5-6,10,12H,3-4,7-8H2,(H,11,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROYAQPYINPYTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=NC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590472 |

Source

|

| Record name | N-(Piperidin-4-yl)pyridin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride | |

CAS RN |

181258-50-4 |

Source

|

| Record name | N-(Piperidin-4-yl)pyridin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxyfuro[2,3-b]pyridine](/img/structure/B64464.png)

![(7-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B64478.png)

![2-Bromo-6-methoxybenzo[b]thiophene](/img/structure/B64479.png)